2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
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Description
2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex chemical compounds involving furan-2-ylmethyl and quinazolin-4-yl moieties, such as 2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide, often involves multi-step reactions and characterization through advanced spectroscopic techniques. For instance, the synthesis and crystal structure analysis of related quinazolinone and furanyl derivatives have been detailed, highlighting their potential in pharmacological applications and structural chemistry. The crystal structures provide insights into the molecular interactions and conformational dynamics essential for understanding their biological activity and material properties (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Pharmacological Applications
The derivatives of furan-2-ylmethyl and quinazolin-4-yl groups have shown a wide range of pharmacological activities. This includes antimicrobial, anti-inflammatory, analgesic, and anti-cancer properties. For example, compounds synthesized from furan-2-carbohydrazide displayed significant antimicrobial activities, suggesting their potential as therapeutic agents against microbial infections (Başoğlu et al., 2013). Similarly, novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates have been investigated for their anti-cancer activity, demonstrating the role of these compounds in targeting methionine synthase over-expressed in certain tumors, which is crucial for understanding their mechanism of action and potential therapeutic applications (Elfekki, Hassan, Elshihawy, Ali, & Eltamany, 2014).
Antitumor and Antimicrobial Activities
The structural diversity of furan-2-ylmethyl and quinazolin-4-yl derivatives allows for the exploration of various biological activities. Some synthesized derivatives have been shown to possess broad-spectrum antitumor activity, offering new avenues for cancer therapy. Molecular docking studies of these compounds have provided valuable insights into their interactions with biological targets, further underscoring their potential in drug design and development (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016). Additionally, derivatives featuring the furan-2-yl and quinazolin-4-yl moieties have shown promising antimicrobial properties, highlighting their potential as novel antimicrobial agents.
properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-15-9-10-20(29-2)18(12-15)24-21(27)14-31-22-17-7-3-4-8-19(17)26(23(28)25-22)13-16-6-5-11-30-16/h5-6,9-12H,3-4,7-8,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCZTMZLHYPTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide |
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